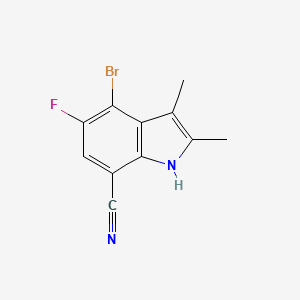

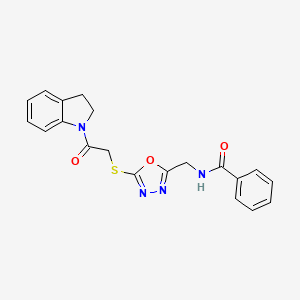

![molecular formula C21H18N4O2 B2989194 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-12-6](/img/structure/B2989194.png)

4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a chemical compound . It is a derivative of imidazo[1,2-a]pyrimidines, which are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . These compounds have been used in the synthesis of various pharmaceutical drugs due to their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, such as “4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide”, involves a condensation reaction of α-bromoketones and 2-aminopyridines . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can be functionalized via radical reactions . These reactions can be used for the direct functionalization of imidazo[1,2-a]pyrimidines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : Researchers have synthesized new imidazo[1,2-a]pyridines as potential antiulcer agents. These compounds, including derivatives of 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, were evaluated for their antisecretory and cytoprotective properties. However, they did not display significant antisecretory activity in animal models, but some showed good cytoprotective properties (Starrett et al., 1989).

Cancer Research : Novel benzodifuranyl derivatives, including those related to 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds showed high inhibitory activity on COX-2 enzymes, suggesting potential therapeutic applications in cancer treatment (Abu‐Hashem et al., 2020).

Chemical Synthesis Techniques : A study reported on the selective N-phosphorylation of aminoimidazoles, which is a key element in controlling isomeric selectivity in the synthesis of imidazo[1,2-a]pyrimidines. This research provides insights into the synthesis methods for derivatives of the compound (White et al., 2019).

DNA-Binding Studies : Research has been conducted on pyrrole-imidazole polyamides, chemicals that can specifically bind to DNA sequences. These studies are relevant as they explore the cellular permeability of compounds related to 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide and their potential applications in gene regulation and therapy (Liu & Kodadek, 2009).

Heterocyclic Compound Synthesis : Another study focused on the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. These findings are significant for understanding the chemical properties and potential applications of derivatives of 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide (Zohdi et al., 1997).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyrimidine derivatives have been shown to demonstrate different types of molecular mechanisms in the treatment of cancer .

Mode of Action

Studies have shown that imidazo[1,2-a]pyrimidine derivatives can induce cell cycle arrest at the g2/m phase, suggesting inhibition of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been shown to affect pathways related to cell cycle regulation, apoptosis, and signal transduction .

Result of Action

Imidazo[1,2-a]pyrimidine derivatives have been shown to have anticancer activity .

Direcciones Futuras

The future directions for “4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” and similar compounds involve further development of synthetic methods, particularly considering today’s environmental concerns combined with economic aspects . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .

Propiedades

IUPAC Name |

4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-2-27-18-9-7-15(8-10-18)20(26)23-17-6-3-5-16(13-17)19-14-25-12-4-11-22-21(25)24-19/h3-14H,2H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEHQLWCLKSAGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

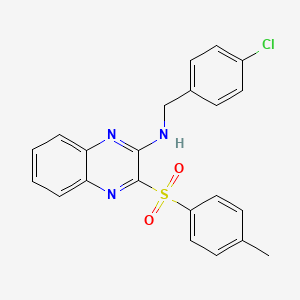

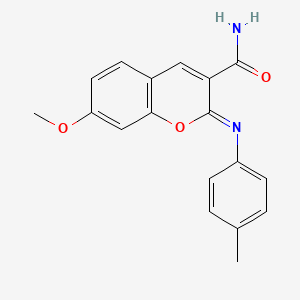

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)

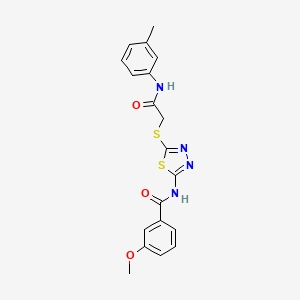

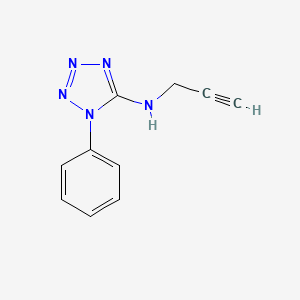

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)

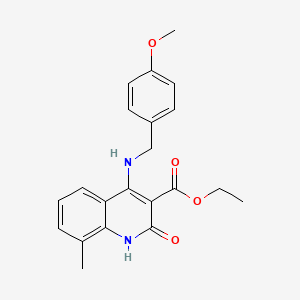

![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)

![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)

![2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine](/img/structure/B2989133.png)